[1-(4-Ethoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ETHOXYBENZYL)-3-PIPERIDYLMETHANONE: is a complex organic compound featuring a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry due to their diverse biological activities .
Vorbereitungsmethoden
The synthesis of 1-(4-ETHOXYBENZYL)-3-PIPERIDYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations . Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxybenzyl group can be substituted with other functional groups using reagents like halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used in these reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-ETHOXYBENZYL)-3-PIPERIDYLMETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-ETHOXYBENZYL)-3-PIPERIDYLMETHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperidine derivatives like ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and 4-piperidino-piperidine . These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their biological activities and applications .
Eigenschaften
Molekularformel |
C20H30N2O2 |
---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
[1-[(4-ethoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H30N2O2/c1-2-24-19-10-8-17(9-11-19)15-21-12-6-7-18(16-21)20(23)22-13-4-3-5-14-22/h8-11,18H,2-7,12-16H2,1H3 |
InChI-Schlüssel |
DFTJGGTUHBQNFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.